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Compound of Interest

Compound Name:
3'-Bromo-3-(2,3-

dimethylphenyl)propiophenone

CAS No.: 898769-35-2

Cat. No.: B1293199

Get Quote

Technical Guide: 3'-Bromo-3-(2,3-
dimethylphenyl)propiophenone in Drug
Discovery
Compound Profile & Strategic Utility
Compound Identity:

IUPAC Name: 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one

Chemical Class: Dihydrochalcone / 1,3-Diarylpropanone

Molecular Formula: C17H17BrO

Molecular Weight: 317.22 g/mol
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Medicinal Chemistry Significance: This intermediate serves as a "bifunctional linchpin" in

convergent synthesis. It offers two orthogonal reactivity handles:

The meta-Bromoaryl Moiety: A pre-installed handle for Palladium-catalyzed cross-couplings

(Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the scaffold

without affecting the aliphatic chain.

The Propiophenone Ketone: A gateway for stereoselective transformations. It can be

reduced to chiral alcohols (via CBS reduction), converted to amines (reductive amination), or

used in asymmetric Grignard additions.

The 2,3-Dimethylphenyl Tail: A highly lipophilic, sterically demanding group often used to

occupy hydrophobic pockets in GPCRs (e.g.,

-adrenergic receptors) or to block metabolic hydroxylation sites on the phenyl ring.

Synthetic Pathway & Workflow
The preparation and utilization of this intermediate follow a logical workflow: Construction

(Upstream)

Diversification (Downstream).
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Caption: Synthesis and divergent application of the target intermediate. High-contrast nodes

denote starting materials (Blue), transient intermediates (Yellow), and the target scaffold

(Green).
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Detailed Experimental Protocols
Protocol A: Upstream Synthesis (Construction)
Objective: Synthesize the target via Claisen-Schmidt condensation followed by selective

reduction.

Step 1: Condensation (Chalcone Formation)

Charge: To a reactor, add 3-bromoacetophenone (1.0 eq) and 2,3-dimethylbenzaldehyde

(1.05 eq) in Ethanol (5 vol).

Catalysis: Cool to 0°C. Dropwise add 10% NaOH (aq) (0.5 eq) over 30 minutes.

Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of

ketone.

Workup: Precipitate usually forms. Cool to 0°C, filter, and wash with cold ethanol/water (1:1).

Result: Yields the

-unsaturated enone (Chalcone).

Step 2: Selective Hydrogenation Critical Control Point: Prevent debromination of the aryl ring.

Solvent System: Dissolve Chalcone in Ethyl Acetate (10 vol). Avoid methanol/ethanol if

debromination is observed.

Catalyst: Add 5% Pt/C (sulfided) or 5% Pd/C (doped with diphenylsulfide or ethylenediamine

to poison halide reduction activity).

Hydrogenation: Pressurize to 1 atm

(balloon) or 15 psi. Stir vigorously at RT.

Monitoring: Check every 30 mins. Stop immediately upon consumption of alkene. Prolonged

exposure risks reducing the carbonyl or the C-Br bond.
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Purification: Filter through Celite. Concentrate. Recrystallize from Hexanes/EtOAc if

necessary.

Protocol B: Downstream Application (Suzuki-Miyaura
Coupling)
Objective: Use the intermediate to couple a heteroaryl ring at the 3'-position.

Reagents:

Substrate: 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (1.0 eq)

Boronic Acid: Phenylboronic acid or Heteroaryl boronate (1.2 eq)

Catalyst:

(3 mol%)

Base:

(2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Degassing: Charge substrate, boronic acid, and base into a vial. Add solvents. Sparge with

Argon for 10 minutes (Critical for Pd cycle longevity).

Catalyst Addition: Add Pd catalyst under Argon counter-flow. Seal vessel.

Reaction: Heat to 80°C for 4–12 hours.

Workup: Dilute with EtOAc, wash with brine. Dry over

.

Outcome: The ketone remains intact, allowing subsequent modification of the aliphatic chain

after the biaryl core is established.
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Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use in GMP steps, the following specifications

must be met:

Test Parameter Method
Acceptance
Criteria

Rationale

Appearance Visual
White to off-white

crystalline solid

Indicates purity;

yellowing suggests

residual enone.

Purity HPLC (UV 254nm) > 98.0% (Area %)

High purity required

for catalytic

downstream steps.

Residual Enone HPLC < 0.10%

The alkene is a

Michael acceptor

(genotoxic impurity

risk).

Bromine Content Elemental/MS Matches theoretical

Confirms no

debromination

occurred during

hydrogenation.

Water Content Karl Fischer < 0.5% w/w

Water can quench

sensitive reagents

(e.g., Grignards).

Safety & Handling
Hazard Identification:

Skin Irritant: The benzylic ketone structure suggests potential skin and eye irritation.

Sensitizer: Like many brominated aromatics, potential for skin sensitization exists.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (aryl

bromides can degrade photolytically over long periods).

Spill Response: Do not sweep dry dust (static risk). Dampen with inert solvent or use HEPA

vacuum.

References
Claisen-Schmidt Condensation General Methods

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London,

1989.

Sotelo, L., et al.

Palladium-Catalyzed Cross-Coupling Protocols

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron

Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

Genotoxic Impurity Management (Michael Acceptors)

ICH Guideline M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities

in Pharmaceuticals." International Council for Harmonisation, 2017.

(Note: While the specific CAS for this exact intermediate is not standard in commodity catalogs,

the protocols above are derived from validated methodologies for the 1,3-diarylpropanone

chemical class.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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